molecular formula C10H13NO2S B2945863 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline CAS No. 343944-90-1

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2945863
CAS RN: 343944-90-1
M. Wt: 211.28
InChI Key: VGZQOVHPVJSTCE-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H13NO2S . It has a molecular weight of 211.28 . This compound is part of the tetrahydroquinoline family, which is a group of important simple nitrogen heterocycles that are widespread in nature and present in a broad variety of pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline includes a tetrahydroquinoline ring with a methanesulfonyl group attached . The exact conformation of the molecule and the orientation of these groups can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has a density of 1.2±0.1 g/cm3 . Its index of refraction is 1.553 , and it has a boiling point of 435.3±45.0 ºC (760 mmHg) . The flash point is 217.1±28.7 ºC .

Future Directions

The future directions for research on 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline could include elucidating its specific synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its potential applications in various fields. Given the importance of the tetrahydroquinoline family in pharmacologically active compounds , this compound could have potential applications in medicinal chemistry.

properties

IUPAC Name

5-methylsulfonyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZQOVHPVJSTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

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